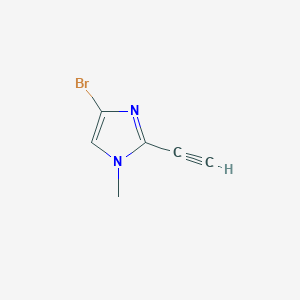

4-Bromo-2-ethynyl-1-methyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-ethynyl-1-methyl-1H-imidazole is a heterocyclic compound that features a bromine atom, an ethynyl group, and a methyl group attached to an imidazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-methyl-1H-imidazole and ethynyl bromide.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium catalyst and a base such as triethylamine. The reaction mixture is heated to facilitate the coupling of the ethynyl group to the imidazole ring.

Purification: The crude product is purified using column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-ethynyl-1-methyl-1H-imidazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the imidazole ring.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Bases: Such as triethylamine, used to deprotonate the starting materials and promote the reaction.

Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.

Applications De Recherche Scientifique

It is not possible to provide specific applications and case studies for "4-Bromo-2-ethynyl-1-methyl-1H-imidazole" based on the search results. However, the search results do provide information on the synthesis of related compounds, the applications of some bromo-imidazoles, and the uses of imidazoles in general.

Synthesis of Imidazole Derivatives

- 2,4-Dibromo-1-methyl-1H-imidazole: This compound can be synthesized from N-methylimidazole through bromination with N-bromosuccinimide, followed by reaction with ethylmagnesium bromide . It can then be used to synthesize 4-Bromo-1-methyl-2-trimethylsilanylethynyl-1H-imidazole via a reaction with Ethynyl-trimethyl-silane .

- General Methods: Several methods exist for synthesizing imidazole derivatives, including multicomponent reactions and reactions involving substituted imidazoles and benzimidamides . One-pot reactions using benzil, ammonium acetate, and aromatic aldehydes can also yield 2,4,5-trisubstituted imidazoles .

Applications of Bromo-Imidazoles

- 4-Bromo-1H-imidazole: This compound can be used as a starting material for preparing 5(4)-bromo-4(5)-nitroimidazole . It can also be used in the synthesis of various aminoimidazoles via palladium-catalyzed amination . Examples include N-(4-ethoxyphenyl)-1H-imidazol-4-amine, N-(2,5-dimethoxyphenyl)-1H-imidazol-4-amine, and others .

General Applications of Imidazoles

- Antimicrobial Activity: Imidazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria, such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .

- Anticancer Activity: Certain imidazole derivatives have demonstrated antitumor potential against cancer cell lines such as C6 (rat glioma), HepG2 (human liver), A549, MCF-7, and OVCAR-3 .

- Covalent Inhibitors: Heterocyclic electrophiles, including those containing thiazoles, can be designed to target cysteine residues and induce ferroptosis, showing promise in drug discovery .

Other Imidazole Chemistry

Mécanisme D'action

The mechanism of action of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, while the imidazole ring can interact with metal ions and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-1-methyl-1H-imidazole: Lacks the ethynyl group, making it less reactive in coupling reactions.

2-Ethynyl-1-methyl-1H-imidazole: Lacks the bromine atom, affecting its reactivity in substitution reactions.

4-Bromo-2-ethynyl-1H-imidazole: Lacks the methyl group, which can influence its steric and electronic properties.

Uniqueness

4-Bromo-2-ethynyl-1-methyl-1H-imidazole is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Activité Biologique

4-Bromo-2-ethynyl-1-methyl-1H-imidazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by the following structural formula:

This compound belongs to the imidazole class, which is known for its broad spectrum of biological activities.

The biological activity of imidazole derivatives, including this compound, is attributed to their ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : These compounds can modulate receptors, influencing various physiological processes.

- Antimicrobial Activity : Imidazoles often exhibit antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting nucleic acid synthesis.

Biological Activity Summary

The following table summarizes the biological activities reported for this compound and related imidazole compounds:

Anticancer Activity

A study demonstrated that this compound exhibits significant anticancer properties. The compound was tested on MCF-7 (breast cancer) and DLD-1 (colorectal cancer) cell lines, showing IC50 values of 57.4 μM and 79.9 μM respectively. This suggests a potential role in cancer therapy, particularly in resistant cancer types due to its mechanism involving p53 pathway modulation .

Antimicrobial Efficacy

In antimicrobial studies, derivatives of imidazole were evaluated against various pathogens. For instance, compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics .

Anti-inflammatory Effects

Research indicates that imidazole compounds can significantly reduce inflammatory markers in vivo. In animal models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Propriétés

IUPAC Name |

4-bromo-2-ethynyl-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-3-6-8-5(7)4-9(6)2/h1,4H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZNHLAIMKPTLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C#C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.